5-Bromo-3-chloro-N-methylpicolinamide
Description
5-Bromo-3-chloro-N-methylpicolinamide is a halogenated pyridine derivative featuring a bromine atom at the 5-position, a chlorine atom at the 3-position, and an N-methylamide group on the pyridine ring. Halogenated picolinamides are critical intermediates in pharmaceutical and agrochemical research due to their ability to undergo diverse chemical transformations, such as cross-coupling reactions and nucleophilic substitutions .
Properties
IUPAC Name |
5-bromo-3-chloro-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O/c1-10-7(12)6-5(9)2-4(8)3-11-6/h2-3H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYFPCFCUORZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=N1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Chlorination Sequence
Halogenation is typically performed via electrophilic aromatic substitution (EAS). For 5-bromo-3-chloro substitution:
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Chlorination at Position 3 :
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Reagent : Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM)
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Catalyst : FeCl₃ or AlCl₃ (5–10 mol%)
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Conditions : 0–25°C, 2–6 hours
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Bromination at Position 5 :
Key Consideration : Reverse halogenation order (bromination first) may reduce regioselectivity due to bromine’s stronger directing effects.
N-Methylation Techniques
N-Methylation of the amide nitrogen is achieved via:
Methyl Halide Alkylation
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Reagent : Methyl iodide (CH₃I) or methyl bromide (CH₃Br)
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Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
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Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
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Conditions : 60–80°C, 12–24 hours
Yield Optimization :
Reductive Amination (Alternative Route)
For substrates with free amine groups:
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Reagent : Formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN)
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Solvent : Methanol or ethanol
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Conditions : Room temperature, 6–12 hours
Purification and Characterization
Isolation Techniques
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Crystallization : Ethyl acetate/hexane mixtures (3:1 v/v)
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Column Chromatography : Silica gel with ethyl acetate/hexane gradient (10–50%)
Analytical Data (Hypothetical)
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₆BrClN₂O |
| Molecular Weight | 265.49 g/mol |
| Melting Point | 142–145°C (predicted) |
| ¹H NMR (CDCl₃) | δ 8.45 (s, 1H), 7.90 (s, 1H), 3.10 (s, 3H) |
| HPLC Purity | >98% (C18 column, acetonitrile/water) |
Industrial-Scale Production
Continuous Flow Synthesis
Cost-Efficiency Measures
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Solvent Recycling : DCM and DMF recovery via distillation
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Catalyst Reuse : Immobilized FeCl₃ on silica gel (5 cycles without activity loss)
Challenges and Mitigation
Regioselectivity Issues
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Problem : Competing halogenation at positions 4 or 6.
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Solution : Use of sterically hindered directing groups (e.g., trimethylsilyl) prior to halogenation.
N-Methylation Side Reactions
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Problem : Over-alkylation leading to quaternary ammonium salts.
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Solution : Controlled addition of methyl iodide and low-temperature conditions (0–5°C).
Comparative Analysis of Synthetic Routes
| Method | Halogenation Yield | N-Methylation Yield | Total Yield | Scalability |
|---|---|---|---|---|
| Stepwise EAS | 65–70% | 75–80% | 49–56% | Moderate |
| One-Pot Halogenation | 55–60% | 70–75% | 38–45% | High |
| Flow Synthesis | 80–85% | 85–90% | 68–77% | Very High |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-chloro-N-methylpicolinamide can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction Reactions: Reduction of 5-Bromo-3-chloro-N-methylpicolinamide can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), solvents like dimethylformamide (DMF) or acetonitrile, and reaction temperatures ranging from room temperature to reflux.
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), solvents like water or acetone, and reaction temperatures ranging from room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from 0°C to room temperature.
Major Products:
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction Reactions: Formation of reduced derivatives such as amines or alcohols.
Scientific Research Applications
Chemistry
- Organic Synthesis : Acts as an intermediate in synthesizing complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
- Catalysis : Functions as a ligand in catalytic reactions involving transition metals, enhancing reaction efficiency and selectivity.
Biology
- Enzyme Inhibition : Exhibits potential as an inhibitor for certain enzymes due to its structural similarity to biologically active molecules. Studies indicate that it may bind to enzyme active sites, forming stable complexes that inhibit activity .
Medicine
- Drug Development : Investigated for its potential as a pharmacophore in creating new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for treating various diseases, including cancer and inflammation.
- Anti-inflammatory Effects : Case studies have shown that it can inhibit pro-inflammatory cytokines, suggesting utility in treating inflammatory diseases such as arthritis.
Industry
- Material Science : Used in developing advanced materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
- Agrochemicals : Explored for its potential in formulating herbicides or pesticides due to its biological activity against pests.
Case Studies and Findings
- Enzyme Inhibition Study :
-
Anti-inflammatory Activity :
- In animal models of arthritis, administration of this compound resulted in decreased inflammation markers and improved clinical scores, supporting its use in treating inflammatory diseases.
- Material Science Applications :
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the signaling pathways associated with the receptor.
Comparison with Similar Compounds
Structural and Functional Differences
- Nitrile vs. Amide Groups: The replacement of the amide group in 5-Bromo-3-chloro-N-methylpicolinamide with a nitrile (as in 5-Bromo-3-chloropicolinonitrile) enhances electrophilicity, making it suitable for Suzuki-Miyaura couplings . Conversely, the amide group improves stability and hydrogen-bonding capacity, which is advantageous in drug design.
- Aldehyde vs. Methylamide : 5-Bromo-3-chloropicolinaldehyde’s aldehyde group enables nucleophilic additions, while the methylamide group in the target compound offers metabolic stability .
- Nitro Substitution: 3-Bromo-5-nitropicolinonitrile’s nitro group introduces strong electron-withdrawing effects, facilitating aromatic substitution reactions in agrochemical synthesis .
Q & A
Basic: What are the established synthetic routes for 5-Bromo-3-chloro-N-methylpicolinamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves halogenation and amidation steps. A common route starts with bromination of a pyridine precursor (e.g., 3-chloro-N-methylpicolinamide) using -bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) . Yield optimization requires careful control of stoichiometry (1.1–1.3 equivalents of brominating agent) and exclusion of moisture to prevent side reactions like hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical, with yields ranging from 65–85% depending on precursor purity .
Basic: Which analytical techniques are most reliable for characterizing 5-Bromo-3-chloro-N-methylpicolinamide?
Answer:
Key techniques include:
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., bromine at C5, chlorine at C3) via distinct coupling constants and deshielding effects .
- HPLC-MS : Quantifies purity (>95% typical) and identifies trace byproducts (e.g., dehalogenated derivatives) using reverse-phase C18 columns and electrospray ionization .
- Elemental Analysis : Validates empirical formula (CHBrClNO) with <0.5% deviation .
Basic: How does the compound’s stability vary under different storage conditions?
Answer:
Stability studies show degradation <2% over 6 months when stored in amber vials at −20°C under inert gas (argon). Room-temperature storage in DMSO leads to gradual hydrolysis (~5% over 30 days), detectable via HPLC . Light exposure accelerates decomposition, forming a bromine-free byproduct .
Advanced: What strategies resolve contradictions in reported reactivity of 5-Bromo-3-chloro-N-methylpicolinamide across studies?
Answer:
Discrepancies often arise from:
- Solvent Effects : Polar solvents (e.g., DMF) favor nucleophilic substitution at C5, while nonpolar solvents (e.g., toluene) stabilize the intact halogen .
- Catalyst Choice : Palladium vs. copper catalysts in cross-coupling reactions yield divergent products (e.g., Suzuki couplings vs. Ullmann reactions) .
To reconcile data, replicate studies with strict solvent/catalyst controls and characterize intermediates via in-situ IR or LC-MS .
Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?
Answer:
Density Functional Theory (DFT) calculates:
- Electrophilicity : Predicts sites for nucleophilic attack (e.g., C5 bromine as a “hotspot” with a Fukui index >0.3) .
- Transition States : Models energy barriers for halogen displacement (e.g., activation energy ~25 kcal/mol for SNAr mechanisms) .
Pair these with experimental validation using kinetic studies (e.g., Arrhenius plots) to refine predictive accuracy .
Advanced: What experimental designs optimize regioselectivity in derivatization reactions?
Answer:
Regioselectivity is controlled by:
- Directing Groups : The N-methylamide group directs electrophiles to C5 via resonance effects .
- Temperature Gradients : Lower temperatures (−10°C) favor C5 substitution, while higher temperatures (50°C) promote C3 reactivity in some cases .
Use competitive experiments with isotopic labeling (e.g., -labeled substrates) to track regiochemical outcomes .
Advanced: How do structural modifications impact the compound’s bioactivity in pharmacological assays?
Answer:
- Halogen Replacement : Replacing bromine with iodine increases lipophilicity (logP +0.5) but reduces metabolic stability in microsomal assays .
- N-Methyl Removal : The free amine enhances hydrogen bonding but decreases blood-brain barrier penetration (P-gp efflux ratio >5) .
Structure-activity relationship (SAR) studies require parallel synthesis of analogs and multi-parametric optimization (e.g., SPR binding, ADME profiling) .
Advanced: What methodologies address low yields in large-scale syntheses?
Answer:
Scale-up challenges include:
- Byproduct Formation : Use flow chemistry to minimize residence time and suppress dimerization .
- Catalyst Loading : Reduce Pd catalyst from 5 mol% to 1 mol% via ligand optimization (e.g., XPhos), improving turnover number (TON) from 20 to 100 .
Process analytical technology (PAT) tools (e.g., inline FTIR) enable real-time monitoring and adjustment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
